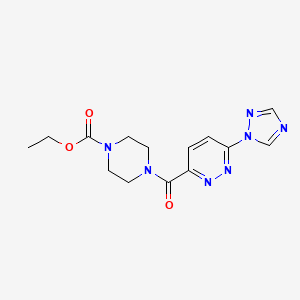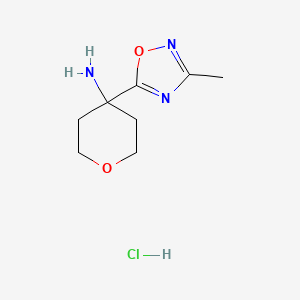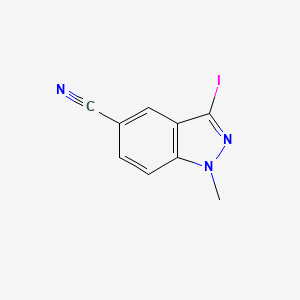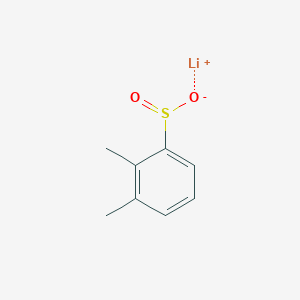
ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and an ester group . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography are often used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the triazole ring is known to participate in various reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the ester group might make it more soluble in organic solvents .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis and Mannich Reaction: Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates and their derivatives were synthesized, leading to the formation of compounds incorporating carboxylic acid or alcohol functionality. Mannich bases containing morpholine or piperazine nucleus were produced, showcasing the compound's versatility in chemical reactions (Fandaklı et al., 2012).
- Schiff and Mannich Bases of Isatin Derivatives: Research demonstrated the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, highlighting the compound's role in forming structurally diverse heterocyclic molecules (Bekircan & Bektaş, 2008).
Antimicrobial Activity
- Evaluation of Antimicrobial Activity: Novel fluoroquinolones containing the piperazine moiety exhibited in vivo activity against Mycobacterium tuberculosis, indicating the potential of such compounds in antimicrobial therapy (Shindikar & Viswanathan, 2005). Another study on densely functionalized pyridazines and fulvene-type compounds containing the azulene moiety, treated with hydrazine hydrate, showed effective conversion into heterocyclic molecules, hinting at their broad application in medicinal chemistry (Devendar et al., 2013).
Enzyme Inhibition and Biological Activities
- α-Glucosidase Inhibitors: Pyridazine-based 1,2,3-triazole derivatives were discovered as inhibitors of α-glucosidase, offering a novel approach to manage diseases related to enzyme activity. These compounds demonstrated significant inhibitory activities, marking them as potential therapeutic agents (Moghimi et al., 2021).
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole ring have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Similar compounds have been shown to have diverse biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Compounds with a 1,2,4-triazole ring are known to have improved pharmacokinetics, pharmacological, and toxicological properties due to their ability to form hydrogen bonds with different targets .
Result of Action
Similar compounds have been shown to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The activity of similar compounds can be influenced by various internal and external factors .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad range of biological activities exhibited by 1,2,4-triazole derivatives , it is plausible that this compound could influence cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
ethyl 4-[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O3/c1-2-24-14(23)20-7-5-19(6-8-20)13(22)11-3-4-12(18-17-11)21-10-15-9-16-21/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBJVZNYKGVRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid](/img/structure/B2972659.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)

![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)


![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)

![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2972672.png)


![N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2972676.png)